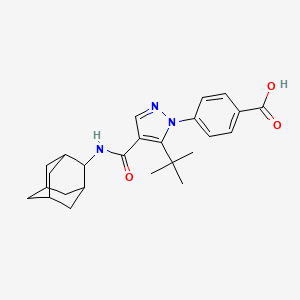
AZD8329
Cat. No. B1684384
Key on ui cas rn:
1048668-70-7
M. Wt: 421.5 g/mol
InChI Key: XWBXJBSVYVJAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951833B2
Procedure details


Aqueous sodium hydroxide (2M) (2.5 eq) was added portionwise over 5 minutes to a stirred suspension of methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate (Intermediate #1) (1.0 eq) in methanol (10 vol) at 20° C. (exotherm 20-27° C.). The resulting suspension was heated to 70° C. (jacket temperature), (batch refluxes approx 60-65° C.) for 1 hour (complete by LCMS). The orange reaction mixture was cooled to 20° C. (solution remained slightly cloudy) and filtered through celite to remove a small amount of solids. The filtrate was then poured into a flange flask and water (25 vol) was added. The mixture was then adjusted to pH 3 with 2M HCl (approx 800-850 ml) (turns very thick). The aqueous was then filtered and the pale yellow solid washed with water, sucked dry overnight, and washed with acetonitrile and finally 1:1 acetonitrile/diethyl ether and dried under vacuum at 50° C. for 72 hours (weekend) to give 4-[4-(2-adamantylcarbamoyl)-5-tertbutyl-pyrazol-1-yl]benzoic acid (80%) as a solid.

Name
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Intermediate #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH:4]1[NH:13][C:14]([C:16]1[CH:17]=[N:18][N:19]([C:25]3[CH:34]=[CH:33][C:28]([C:29]([O:31]C)=[O:30])=[CH:27][CH:26]=3)[C:20]=1[C:21]([CH3:24])([CH3:23])[CH3:22])=[O:15])[CH2:10]2>CO>[CH:3]12[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH:4]1[NH:13][C:14]([C:16]1[CH:17]=[N:18][N:19]([C:25]3[CH:34]=[CH:33][C:28]([C:29]([OH:31])=[O:30])=[CH:27][CH:26]=3)[C:20]=1[C:21]([CH3:23])([CH3:24])[CH3:22])=[O:15])[CH2:12]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)OC)C=C2
|
|
Name
|
Intermediate #1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)OC)C=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The orange reaction mixture was cooled to 20° C. (solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a small amount of solids
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was then poured into a flange flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (25 vol) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The aqueous was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the pale yellow solid washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sucked dry overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetonitrile and finally 1:1 acetonitrile/diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C. for 72 hours (weekend)
|
|
Duration
|
72 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)O)C=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
